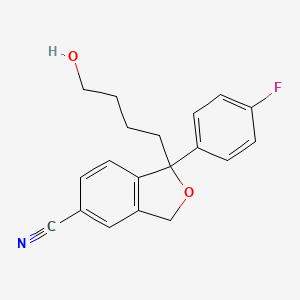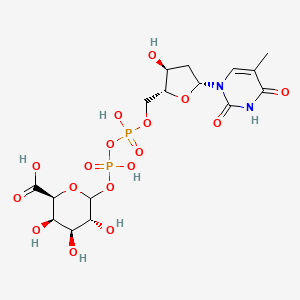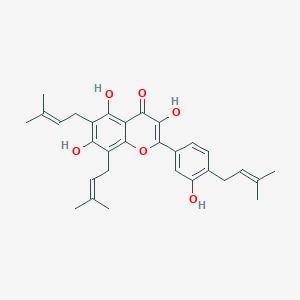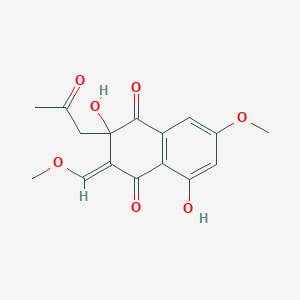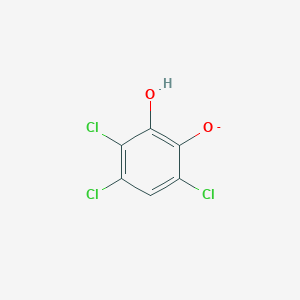![molecular formula C19H26N3O5+ B1262964 (4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine](/img/structure/B1262964.png)
(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine(1+) is an alpha-amino-acid cation obtained by deprotonation of the carboxy group and protonation of the amino groups of (4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine: major species at pH 7.3.
Scientific Research Applications
Methanogenic Cofactor Synthesis
Methanofuran, a compound structurally related to (4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine, is involved in converting carbon dioxide to methane in certain bacteria. The synthesis of methanofuran from basic building blocks like glutamic acid and tyramine has been detailed, highlighting its biological significance in methanogenic bacteria (Sullins et al., 1993). Similarly, the structure of a methanofuran derivative found in Methanosarcina barkeri cells further emphasizes the compound's role in microbial metabolism (Bobik et al., 1987).
Antimicrobial and Anticancer Studies
A study on Schiff base rare earth metal complexes, which include derivatives similar to (4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine, showed potential antimicrobial and anticancer activities. These complexes were found effective against microbial proteins and cancer cell lines, indicating their therapeutic potential (Preethi et al., 2021).
Anticonvulsant Agents
Research on novel Schiff bases of pyridine, which include structures analogous to (4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine, revealed their potential as anticonvulsant agents. These compounds showed protection against seizures in various models, suggesting their applicability in neurological disorders (Pandey & Srivastava, 2011).
Methanofuran Biosynthesis
The biosynthesis of methanofuran, closely related to (4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine, involves a series of enzymatic reactions. The identification of genes and enzymes responsible for this process in Methanocaldococcus jannaschii provides insights into the molecular mechanisms underlying methanogenesis (Wang et al., 2015).
Enzymatic Studies
Enzymatic reactions involving compounds structurally similar to (4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine have been studied for their roles in various biochemical processes. For instance, the conversion of L-methionine sulfoximine by enzymes like L-amino acid oxidase reflects the compound's potential involvement in metabolic pathways (Cooper et al., 1976).
properties
Product Name |
(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine |
|---|---|
Molecular Formula |
C19H26N3O5+ |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-5-[2-[4-[[5-(azaniumylmethyl)furan-3-yl]methoxy]phenyl]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C19H25N3O5/c20-10-16-9-14(12-27-16)11-26-15-3-1-13(2-4-15)7-8-22-18(23)6-5-17(21)19(24)25/h1-4,9,12,17H,5-8,10-11,20-21H2,(H,22,23)(H,24,25)/p+1/t17-/m0/s1 |
InChI Key |
NYIWEBCNBZGUSO-KRWDZBQOSA-O |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)CC[C@@H](C(=O)[O-])[NH3+])OCC2=COC(=C2)C[NH3+] |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCC(C(=O)[O-])[NH3+])OCC2=COC(=C2)C[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



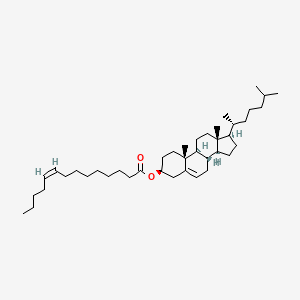
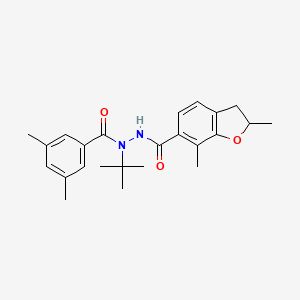
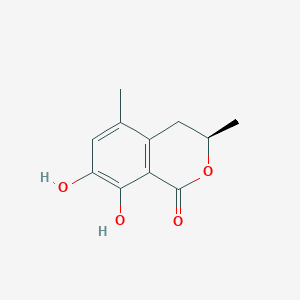
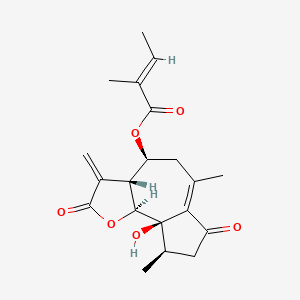
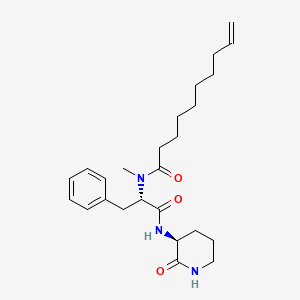
![(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1262890.png)
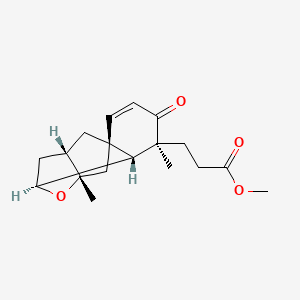
![6-{(1S)-1-[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}quinoline](/img/structure/B1262892.png)
